molecular formula C23H20 B11967589 9-Benzyl-1,4-dimethylanthracene CAS No. 56181-32-9

9-Benzyl-1,4-dimethylanthracene

Cat. No.: B11967589
CAS No.: 56181-32-9
M. Wt: 296.4 g/mol
InChI Key: DYZQWZGGOBFCDM-UHFFFAOYSA-N
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Description

9-Benzyl-1,4-dimethylanthracene is an aromatic hydrocarbon derivative of anthracene. It consists of three linearly fused benzene rings with a benzyl group and two methyl groups attached at the 9th and 1st, 4th positions, respectively. This compound is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-1,4-dimethylanthracene typically involves Friedel-Crafts alkylation reactions. One common method includes the reaction of anthracene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired substitution at the 9th position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-1,4-dimethylanthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions include various substituted anthracenes, anthraquinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Benzyl-1,4-dimethylanthracene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying photophysical properties.

    Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a fluorescent probe for biological imaging.

    Industry: It finds applications in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.

Mechanism of Action

The mechanism of action of 9-Benzyl-1,4-dimethylanthracene largely depends on its interaction with light and its ability to undergo photochemical reactions. Its extended conjugated π-system allows it to absorb light and participate in energy transfer processes. In biological systems, its derivatives may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dimethylanthracene
  • 9-Benzylanthracene
  • 1,4-Dimethylanthracene

Uniqueness

Compared to similar compounds, 9-Benzyl-1,4-dimethylanthracene is unique due to the presence of both benzyl and methyl groups, which influence its photophysical properties and reactivity. This makes it particularly useful in applications requiring specific light absorption and emission characteristics.

Properties

CAS No.

56181-32-9

Molecular Formula

C23H20

Molecular Weight

296.4 g/mol

IUPAC Name

9-benzyl-1,4-dimethylanthracene

InChI

InChI=1S/C23H20/c1-16-12-13-17(2)23-21(16)15-19-10-6-7-11-20(19)22(23)14-18-8-4-3-5-9-18/h3-13,15H,14H2,1-2H3

InChI Key

DYZQWZGGOBFCDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=C(C3=CC=CC=C3C=C12)CC4=CC=CC=C4)C

Origin of Product

United States

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